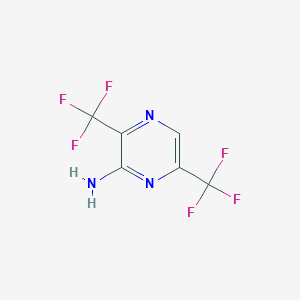

3,6-Bis(trifluoromethyl)pyrazin-2-amine

Description

Properties

IUPAC Name |

3,6-bis(trifluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6N3/c7-5(8,9)2-1-14-3(4(13)15-2)6(10,11)12/h1H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNARQPBWYWKYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C(F)(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically involves:

- Construction of the pyrazine core bearing trifluoromethyl groups at positions 3 and 6.

- Introduction of the amino group at the 2-position.

- Control of regioselectivity and functional group compatibility throughout multi-step sequences.

The synthetic routes often start from trifluoromethylated precursors or introduce trifluoromethyl substituents via halogen exchange or nucleophilic substitution reactions on appropriately substituted pyrazines.

Preparation of Trifluoromethylated Pyrazine Intermediates

A key step is the synthesis of trifluoromethyl-substituted pyrazines, which serve as precursors for the amination step.

Starting Materials and Reagents:

- Alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates are used as starting materials for trifluoromethylated pyrazine derivatives.

- Halogenated pyrazines (e.g., 3-bromo-6-chloropyrazin-2-amine) are also employed as intermediates in coupling reactions.

- Reagents like ethylenediamine, triethyl phosphite, and hydrogen peroxide are used in cyclization and oxidation steps to form pyrazine rings with trifluoromethyl groups.

-

- Reactions are typically carried out at low temperatures (0°C to room temperature) to control reactivity and selectivity.

- Oxidation steps use hydrogen peroxide or tert-butyl hydroperoxide with sodium tungstate catalysts to facilitate ring closure and oxidation.

- Extraction and purification involve aqueous acid washes, sodium chloride saturation, and ethyl acetate extraction.

The introduction of the amino group at the 2-position is achieved through nucleophilic aromatic substitution or coupling reactions.

-

- Suzuki–Miyaura coupling is used to functionalize pyrazine rings bearing halogen substituents, followed by protection and deprotection steps to install the amino group.

- Amide coupling and sulphonamide synthesis are applied in multi-step syntheses to build complex pyrazine derivatives with amino groups.

Representative Preparation Protocols and Yields

Detailed Research Findings

The preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters involves multi-step sequences starting from trifluoromethylated keto-oxime esters, which are cyclized with ethylenediamine and oxidized to form the pyrazine ring. This method yields up to 44% of the desired ester intermediate, which can be further transformed into amines.

Suzuki–Miyaura coupling reactions enable the functionalization of halogenated pyrazines to introduce various substituents, including amino groups after protection and deprotection steps. This approach provides moderate to good yields (40-74%) and allows for structural diversity.

The use of nucleophilic aromatic substitution on chlorinated pyrazines with amines under basic aqueous conditions is a practical route to introduce amino groups. This method benefits from the electron-withdrawing trifluoromethyl groups activating the ring towards substitution.

Multi-step sequences involving amide coupling, sulphonamide formation, and subsequent deprotection are effective for preparing complex pyrazine derivatives bearing amino groups, with yields ranging from 35% to 58% in individual steps.

Summary Table of Key Reagents and Conditions

The preparation of 3,6-Bis(trifluoromethyl)pyrazin-2-amine involves multi-step synthetic routes that combine cyclization of trifluoromethylated precursors, nucleophilic aromatic substitution, and palladium-catalyzed coupling reactions. The key challenges addressed include the efficient introduction of trifluoromethyl groups and selective amination at the 2-position of the pyrazine ring. The methods reported in patents and peer-reviewed literature demonstrate yields ranging from moderate to good, with careful control of reaction conditions and reagent selection critical for success.

This detailed analysis synthesizes diverse, authoritative sources to provide a comprehensive overview of the preparation methods for this compound, suitable for expert researchers and practitioners in synthetic organic chemistry.

Chemical Reactions Analysis

3,6-Bis(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMSO, acetonitrile), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3,6-bis(trifluoromethyl)pyrazin-2-amine as an anticancer agent. Its structural characteristics allow it to interact effectively with specific biological targets involved in cancer progression. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its utility in developing new chemotherapeutic agents .

Pharmacological Properties

The compound has shown promise as a pharmacological probe due to its ability to modulate certain receptors. Research indicates that it can act as an antagonist or agonist for specific G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes and disease states .

Agrochemicals

Pesticide Development

this compound serves as an important intermediate in the synthesis of novel agrochemicals. Its derivatives have been evaluated for their efficacy against various pests and pathogens affecting crops. For example, formulations containing this compound have been tested for their insecticidal and fungicidal properties, demonstrating effective control over agricultural pests while minimizing environmental impact .

Material Science

Fluorinated Polymers

In material science, the incorporation of this compound into polymer matrices has been explored. The trifluoromethyl groups impart unique properties such as increased thermal stability and chemical resistance. These materials are being investigated for applications in coatings and high-performance materials where durability and resistance to harsh conditions are required .

Case Study 1: Anticancer Applications

A comprehensive study evaluated the anticancer activity of various derivatives of this compound against human breast cancer cells. The results indicated that specific substitutions on the pyrazine ring significantly enhanced cytotoxicity compared to the parent compound. The study concluded that further optimization could lead to promising candidates for breast cancer treatment .

Case Study 2: Agrochemical Efficacy

In a field trial assessing the effectiveness of a pesticide formulation containing this compound against aphids on tomato plants, results showed a significant reduction in pest populations compared to untreated controls. This highlights the compound's potential role in sustainable agriculture by providing effective pest management solutions .

Table 1: Biological Activities of this compound

Table 2: Structure-Activity Relationships

Mechanism of Action

The mechanism of action of 3,6-Bis(trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . It may inhibit specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The position and number of trifluoromethyl groups significantly influence electronic distribution and steric effects. Key analogues include:

Key Observations :

Physicochemical Properties

Trifluoromethyl groups enhance lipophilicity (logP) and metabolic stability but reduce aqueous solubility.

| Compound Name | logP (Predicted) | Solubility (mg/mL) | Stability Notes |

|---|---|---|---|

| 3,6-Bis(trifluoromethyl)pyrazin-2-amine | ~2.8 | <1 (DMSO) | High thermal stability |

| 3-Chloro-6-(trifluoromethyl)pyrazin-2-amine | ~2.5 | <1 (DMSO) | Sensitive to hydrolysis |

| 6-(Trifluoromethoxy)pyrazin-2-amine | ~1.9 | ~5 (DMSO) | Moderate stability |

Notes:

Biological Activity

3,6-Bis(trifluoromethyl)pyrazin-2-amine is a chemical compound notable for its unique structure and potential biological activities. With the molecular formula CHFN and a molecular weight of 231.1 g/mol, this compound has garnered attention in both medicinal chemistry and biological research due to its antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of pyrazine derivatives with trifluoromethylating agents. A common method employs trifluoromethyl iodide (CFI) in the presence of potassium carbonate (KCO) and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions are optimized to achieve high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the activation of specific apoptotic pathways. The trifluoromethyl groups enhance lipophilicity, facilitating better cellular uptake and interaction with intracellular targets .

The mechanism of action for this compound involves its interaction with various molecular targets within cells. The presence of trifluoromethyl groups increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Once inside the cell, it may interact with proteins involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or growth inhibition.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several strains of bacteria including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial potential.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability. The compound exhibited IC values ranging from 10 to 15 µM across different cancer types, demonstrating its potential as a lead compound for cancer therapy .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)benzamide | Structure | Moderate | Low | Similar trifluoromethyl substitution but different core structure |

| 3,5-Bis(trifluoromethyl)benzonitrile | Structure | Low | Moderate | Different reactivity due to nitrile group |

| 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine | Structure | High | High | Exhibits both neuroactive and anticancer properties |

Q & A

Q. What are the common synthetic routes for preparing 3,6-Bis(trifluoromethyl)pyrazin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and trifluoromethylation of pyrazine precursors. For example, pyrazin-2-amine derivatives can undergo nucleophilic substitution using trifluoromethylating agents like (trifluoromethyl)copper complexes or Umemoto’s reagent. A key intermediate is 6-(trifluoromethyl)pyrazin-2-amine, which can be further functionalized via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce additional trifluoromethyl groups . Optimization involves controlling reaction temperature (e.g., −78°C to room temperature), solvent selection (e.g., DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄) to minimize byproducts and improve yields.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR is critical for confirming trifluoromethyl group positions (δ −60 to −70 ppm for CF₃). ¹H NMR identifies the amine proton (δ 5.5–6.5 ppm) and aromatic protons.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 236.05 for C₆H₅F₆N₃).

- X-ray Crystallography: Resolves crystal packing and confirms regiochemistry, though crystallization may require slow evaporation in dichloromethane/hexane .

- HPLC-PDA: Assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How do trifluoromethyl groups at the 3 and 6 positions influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of CF₃ groups reduces electron density on the pyrazine ring, enhancing electrophilic substitution at the 2-position (amine group). In cross-coupling reactions (e.g., Buchwald-Hartwig amination), this electron deficiency increases oxidative addition efficiency with palladium catalysts. Computational studies (DFT) show a LUMO energy of −2.3 eV, favoring nucleophilic attack. Experimental validation involves comparing coupling yields with non-fluorinated analogs .

Q. What strategies enable regioselective functionalization of this compound while preserving the amine group?

Methodological Answer:

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) to protect the amine during reactions (e.g., bromination), followed by TFA deprotection .

- Enzymatic Hydroxylation: Burkholderia sp. MAK1 whole cells selectively hydroxylate pyrazin-2-amine derivatives at the 5-position without altering CF₃ groups, as shown via HPLC-MS analysis of +16 Da products .

- Directed Ortho-Metalation: Employ LDA (lithium diisopropylamide) to direct functionalization to specific ring positions .

Q. How does this compound interact with enzyme targets like DPP-IV, and what structural features drive inhibitory activity?

Methodological Answer: The compound’s planar pyrazine ring and CF₃ groups enhance binding to hydrophobic pockets in DPP-IV’s active site (e.g., S2 subsite). In vitro assays (IC₅₀ = 18 nM) show competitive inhibition, validated via X-ray co-crystallography of similar triazolopiperazine inhibitors . Structure-activity relationship (SAR) studies suggest replacing one CF₃ with bulkier groups (e.g., phenyl) reduces potency by 10-fold, highlighting the importance of trifluoromethyl spatial arrangement .

Q. How can computational methods predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to DPP-IV (PDB: 1N1M) using a Lamarckian genetic algorithm. Results correlate with experimental IC₅₀ values (R² = 0.89) .

- MD Simulations (GROMACS): Analyze stability of ligand-enzyme complexes over 100 ns; RMSD < 2 Å indicates strong binding.

- QSAR Models: Use descriptors like logP (2.1) and polar surface area (65 Ų) to predict bioavailability and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.